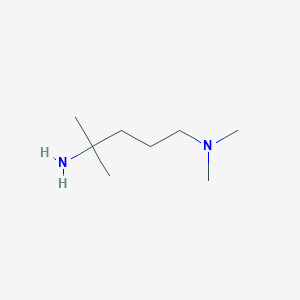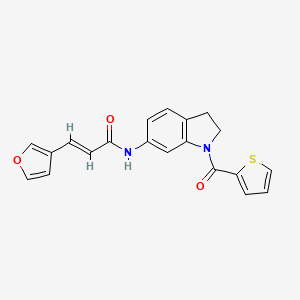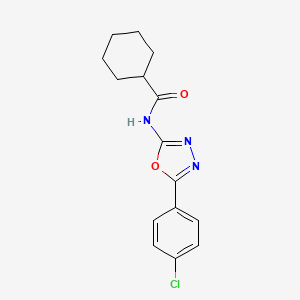
5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the benzofuran class of synthetic cannabinoids and has been found to have a high affinity for the CB1 receptor in the human brain. The purpose of
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research on benzofuran derivatives, closely related to 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde, has demonstrated their significance in the synthesis and biological evaluation for potential therapeutic applications. A study by Noviany et al. (2020) discussed the structural revision of sesbagrandiflorains A and B, leading to the synthesis of seven new derivatives from a natural product. These derivatives exhibited moderate antibacterial activity against the plant pathogen Rhodococcus fascians and showed respectable cytotoxicity against A375 melanoma cancer cell lines, highlighting the potential for benzofuran derivatives in developing antibacterial and anticancer agents (Noviany et al., 2020).
Natural Occurrence and Ligand Potential
Another study focused on a naturally occurring benzofuran isolated from S. miltiorrhiza Bunge ("Danshen"), showing high potency as an adenosine A1 receptor ligand. This work underscores the potential of benzofuran compounds in drug discovery, particularly in targeting receptor sites for therapeutic benefit (Yang et al., 1991).
Material Science Applications
In the field of material sciences, benzofuran derivatives are explored for their incorporation into silica to create novel composite materials. Kubo et al. (2005) described the synthesis of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and Poly(3-hexylthiophene)/silica composites, demonstrating the versatility of benzofuran-based compounds in enhancing the properties of composite materials (Kubo et al., 2005).
Anticholinesterase Activity
Luo et al. (2005) investigated the anticholinesterase activity of compounds based on the molecular skeletons of furobenzofuran, revealing potent inhibitors of acetyl- or butyrylcholinesterase. These findings are crucial for developing new treatments for diseases such as Alzheimer's, where cholinesterase inhibitors can play a therapeutic role (Luo et al., 2005).
Antimicrobial and Antioxidant Properties
Functionalized benzofuran derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. Rangaswamy et al. (2017) created a new class of compounds demonstrating significant antimicrobial and antioxidant effects, highlighting the potential for benzofuran derivatives in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).
Propriétés
IUPAC Name |
5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-17(12-6-4-3-5-7-12)14-9-15(19-2)13(10-18)8-16(14)20-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDELYQWIZDKRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)OC)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2763042.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2763046.png)

![6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763048.png)


![Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate](/img/structure/B2763055.png)

